2-((4-(Isopropyl)phenyl)methylene)indane-1,3-dione
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Description
“2-((4-(Isopropyl)phenyl)methylene)indane-1,3-dione” is an organic compound with the linear formula C25H20O2 . It has a molecular weight of 352.437 . This compound is part of a collection of rare and unique chemicals provided to early discovery researchers .
Synthesis Analysis
The synthesis of indane-1,3-dione-based structures, which includes “2-((4-(Isopropyl)phenyl)methylene)indane-1,3-dione”, can be achieved through various chemical reactions . One method involves the self-condensation of indane-1,3-dione in basic conditions (triethylamine, sodium acetate, sodium hydride), or in acidic conditions (sulfuric acid) .Molecular Structure Analysis
The molecular structure of “2-((4-(Isopropyl)phenyl)methylene)indane-1,3-dione” is based on the indane-1,3-dione scaffold . This structure is versatile and can be modified to create a variety of derivatives .Chemical Reactions Analysis
Indane-1,3-dione, the core structure of “2-((4-(Isopropyl)phenyl)methylene)indane-1,3-dione”, can act as a nucleophile due to the carbon at the C-2 position being alpha to both carbonyls . It can undergo self-aldol condensation quite easily, resulting in bindone .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-((4-(Isopropyl)phenyl)methylene)indane-1,3-dione” include a predicted boiling point of 452.9±45.0 °C and a predicted density of 1.204±0.06 g/cm3 .Scientific Research Applications
Medicinal Chemistry Applications
Indane-1,3-dione derivatives have garnered significant interest in medicinal chemistry due to their structural versatility. Some notable examples include:
- Donepezil : Used for Alzheimer’s disease treatment .
- Indinavir : Employed in AIDS treatment .
- Biologically Active Compounds : Indane-1,3-dione serves as a synthetic intermediate for designing various biologically active molecules .
Organic Electronics and Photopolymerization
Indane-1,3-dione plays a crucial role in organic electronics and photopolymerization:
- Dyes for Solar Cells : It acts as an electron acceptor, contributing to the design of efficient dyes for solar cells .
- Photoinitiators : Used in photopolymerization processes .
- Chromophores for Non-Linear Optical (NLO) Applications : Its unique structure makes it suitable for NLO applications .
Biosensing and Bioimaging
Indane-1,3-dione-based structures find applications in biosensing and bioimaging:
- Biosensors : These compounds can be incorporated into biosensors for detecting specific analytes .
- Bioimaging Agents : Their fluorescent properties make them valuable for bioimaging studies .
Chemical Modification and Domino Reactions
Indane-1,3-dione serves as a versatile building block for various chemical transformations:
- Chemical Reactions : Explore different chemical reactions to access this scaffold and its derivatives .
- Domino Reactions : Investigate the use of indane-1,3-dione in domino reactions .
Spiro Compounds
Indane-1,3-dione-based spiro compounds have unique properties and applications:
properties
IUPAC Name |
2-[(4-propan-2-ylphenyl)methylidene]indene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O2/c1-12(2)14-9-7-13(8-10-14)11-17-18(20)15-5-3-4-6-16(15)19(17)21/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPNLHKIFNOMCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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